molecular formula C14H12ClFN2O2 B4570307 N-(3-chloro-4-fluorophenyl)-N'-(2-methoxyphenyl)urea

N-(3-chloro-4-fluorophenyl)-N'-(2-methoxyphenyl)urea

Cat. No.: B4570307
M. Wt: 294.71 g/mol
InChI Key: GNEHXEMCLLNMMU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-N’-(2-methoxyphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a 3-chloro-4-fluorophenyl group and a 2-methoxyphenyl group, which may impart unique chemical and physical properties.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Could be used in the production of polymers or other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-N’-(2-methoxyphenyl)urea typically involves the reaction of 3-chloro-4-fluoroaniline with 2-methoxyaniline in the presence of a carbonyl source such as phosgene or a phosgene substitute. The reaction conditions often include:

  • Solvent: Common solvents include dichloromethane or toluene.
  • Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-(3-chloro-4-fluorophenyl)-N’-(2-methoxyphenyl)urea may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer phosgene substitutes and automated systems can enhance safety and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-N’-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amines.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-N’-(2-methoxyphenyl)urea depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N’-(2-methoxyphenyl)urea
  • N-(4-fluorophenyl)-N’-(2-methoxyphenyl)urea
  • N-(3-chloro-4-fluorophenyl)-N’-(4-methoxyphenyl)urea

Uniqueness

N-(3-chloro-4-fluorophenyl)-N’-(2-methoxyphenyl)urea is unique due to the specific combination of chloro, fluoro, and methoxy substituents, which may impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2/c1-20-13-5-3-2-4-12(13)18-14(19)17-9-6-7-11(16)10(15)8-9/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEHXEMCLLNMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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